molecular formula C18H25NO3 B1325668 Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate CAS No. 898793-74-3

Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate

Cat. No. B1325668
M. Wt: 303.4 g/mol
InChI Key: ZOMZOJVHFGXLCQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate is a chemical compound with the molecular formula C18H25NO3 . It is also known by its IUPAC name, ethyl 4-oxo-4-[3-(piperidin-1-ylmethyl)phenyl]butanoate.


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate consists of 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 303.396 Da, and the monoisotopic mass is 303.183441 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study presented the synthesis of a related compound using a specific starting material, highlighting a novel synthetic method that has not been reported previously, with a good yield of 77.4% (Wangze Song, 2001).
  • Another research focused on the reaction of certain compounds to afford new types of esters, showcasing the diversity in chemical synthesis approaches (M. L. Gelmi & D. Pocar, 1992).
  • The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate to its (R)-2-hydroxy derivative on Pt/γ-Al2O3 modified by cinchonidine was studied, demonstrating the application in asymmetric synthesis (Tao Xia, Qilong Ren, Pingdong Wu, 2005).

Biological and Enzymatic Activity

  • Compounds synthesized from ethyl 2,4-dioxo derivatives showed potent effects on increasing the reactivity of cellobiase, indicating potential applications in biocatalysis (Mohamed Abd, Gawaad Awas, 2008).
  • Another study provided a method for the industrial production of an important intermediate of an angiotensin-converting enzyme inhibitor, showcasing the relevance in pharmaceutical manufacturing (Li Li, 2003).

Material Science and Structural Characterization

  • Research on the crystal structures of alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates revealed a common pattern for a preferred conformation, which is essential for understanding the material properties of such compounds (F. Castañeda et al., 2001).

Antimicrobial and Anticancer Studies

  • Synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds were explored, indicating the potential for developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
  • A study on pyrazole derivatives showed inhibitory activity against topoisomerase IIα and exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Raquib Alam et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate provides a comprehensive list of safety measures and potential hazards . It includes general safety precautions, prevention measures, and response actions in case of exposure .

properties

IUPAC Name

ethyl 4-oxo-4-[3-(piperidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)10-9-17(20)16-8-6-7-15(13-16)14-19-11-4-3-5-12-19/h6-8,13H,2-5,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMZOJVHFGXLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643173
Record name Ethyl 4-oxo-4-{3-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate

CAS RN

898793-74-3
Record name Ethyl γ-oxo-3-(1-piperidinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{3-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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